(3beta)-7-Hydroxy-17-oxoandrost-5-en-3-yl 1-oxopentane-1-sulfonate
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Overview
Description
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) is a synthetic steroid compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) involves multiple steps. One common method includes the protection of the 5,6-double bond in 3β-acetoxyandrosta-5,15-dien-17-one using sulphuryl chloride–pyridine to form the 5α,6β-dichloro-derivative. This is followed by acid-catalyzed migration of the remaining double bond from Δ15 to Δ14 and subsequent hydration with diborane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques and reagents, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anabolic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) involves its interaction with specific molecular targets and pathways. It may act on androgen receptors, influencing gene expression and protein synthesis. The compound’s effects on cellular processes are mediated through its binding to these receptors and subsequent activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Androstenediol: An endogenous weak androgen and estrogen steroid hormone.
Epiandrosterone: A steroid hormone with weak androgenic activity.
Androsterone: An endogenous steroid hormone and neurosteroid.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) is unique due to its specific structural modifications, which may confer distinct biological activities compared to other similar compounds. Its sulfonyl group and specific hydroxylation pattern differentiate it from other androstane steroids, potentially leading to unique interactions with molecular targets and pathways .
Properties
CAS No. |
216063-02-4 |
---|---|
Molecular Formula |
C24H36O6S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 1-oxopentane-1-sulfonate |
InChI |
InChI=1S/C24H36O6S/c1-4-5-6-21(27)31(28,29)30-16-9-11-23(2)15(13-16)14-19(25)22-17-7-8-20(26)24(17,3)12-10-18(22)23/h14,16-19,22,25H,4-13H2,1-3H3/t16-,17-,18-,19-,22-,23-,24-/m0/s1 |
InChI Key |
UFDCDYZORZYDRT-NWFWWTBRSA-N |
Isomeric SMILES |
CCCCC(=O)S(=O)(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)O)CCC4=O)C)C |
Canonical SMILES |
CCCCC(=O)S(=O)(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Origin of Product |
United States |
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